Product packaging for N-Boc-3-aminophenylacetic Acid(Cat. No.:CAS No. 123036-51-1)

N-Boc-3-aminophenylacetic Acid

Cat. No.: B053512
CAS No.: 123036-51-1
M. Wt: 251.28 g/mol
InChI Key: RGLDALVJLSFYMV-UHFFFAOYSA-N
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Description

Significance of Arylacetic Acid Derivatives in Chemical Synthesis

Arylacetic acids and their derivatives are a class of organic compounds of high synthetic value due to their versatility as building blocks in numerous organic processes. researchgate.net They are widely utilized in a variety of organic reactions, and recent advancements have categorized their reactivity based on several triggered pathways, including their function as a directing group in C-H activation, decarboxylation, and as nucleophilic species. researchgate.netresearchgate.net This versatility allows for their use in reactions with a broad range of other chemical entities like alkenes, alkynes, and aldehydes. researchgate.net

The synthetic utility of arylacetic acid derivatives is further highlighted by their role as precursors in the formation of other important chemical structures. For instance, they can be converted into α-chloroketones, which are valuable intermediates in the synthesis of pharmaceuticals such as chiral epoxides and imidazoles. organic-chemistry.org Furthermore, palladium-catalyzed reactions have been developed for the α-arylation of aryl acetic acid derivatives, expanding the toolkit for creating complex molecular architectures. acs.org The ability to functionalize the aryl ring at various positions, including the meta-position, further enhances their importance in constructing intricate organic molecules. researchgate.netresearchgate.net

The Role of the Boc Protecting Group in Amine Functionalization and Synthetic Strategy

In multi-step organic syntheses, particularly in peptide synthesis, it is crucial to temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal. americanpeptidesociety.orgthermofisher.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.org

The primary advantage of the Boc group lies in its acid-labile nature. americanpeptidesociety.org It can be readily cleaved under acidic conditions, commonly using reagents like trifluoroacetic acid (TFA), to regenerate the free amine for subsequent reactions. americanpeptidesociety.orgthermofisher.com This selective deprotection strategy is fundamental in solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain. americanpeptidesociety.orglibretexts.org While other protecting groups like Fmoc exist, the Boc strategy remains advantageous in specific scenarios, such as for the synthesis of short peptides or sequences prone to racemization under the basic conditions required for Fmoc removal. americanpeptidesociety.org The protection of the amine functionality with the Boc group allows for precise control over the reaction sequence, ensuring the desired product is formed with high purity and yield.

Overview of N-Boc-3-aminophenylacetic Acid as a Key Synthetic Building Block

This compound integrates the valuable features of both arylacetic acids and the Boc protecting group, making it a highly effective synthetic building block. Its structure allows for a variety of chemical modifications, rendering it an ideal starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. chemimpex.com The presence of the Boc-protected amine and the carboxylic acid functional groups on a phenylacetic acid scaffold provides multiple reaction sites that can be selectively manipulated.

This compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com For example, it has been used in the synthesis of biaryl- and N-arylalkylamine analogues with potential antimalarial activity. mdpi.com The Boc-protected amine can be deprotected to allow for further functionalization, such as N-alkylation, while the carboxylic acid group can participate in coupling reactions to form amides or esters. mdpi.com The versatility of this compound makes it an essential tool for chemists aiming to construct novel organic compounds with specific biological activities. chemimpex.com

Properties of this compound

PropertyValue
CAS Number 123036-51-1
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Appearance White to off-white powder
Purity ≥97%

This data is compiled from multiple sources for reference. calpaclab.comambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B053512 N-Boc-3-aminophenylacetic Acid CAS No. 123036-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLDALVJLSFYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375440
Record name N-Boc-3-aminophenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123036-51-1
Record name N-Boc-3-aminophenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for N Boc 3 Aminophenylacetic Acid

Classical and Contemporary Synthetic Routes to N-Boc-3-aminophenylacetic Acid

The synthesis of this compound is most commonly achieved through the protection of 3-aminophenylacetic acid. This starting material can be prepared by the hydrogenation of 3-nitrophenylacetic acid using a palladium on carbon (Pd/C) catalyst. prepchem.com

Protection of 3-Aminophenylacetic Acid with Boc Anhydride (B1165640)

The direct protection of the amino group of 3-aminophenylacetic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) is the most prevalent and straightforward method for synthesizing this compound. nih.govmdpi.comfishersci.co.uk This reaction involves the nucleophilic attack of the amine on the Boc anhydride, leading to the formation of a carbamate. jkchemical.comjk-sci.com

A typical procedure involves dissolving 3-aminophenylacetic acid in a suitable solvent system, followed by the addition of Boc anhydride in the presence of a base. mdpi.com The reaction is generally carried out at room temperature or with gentle heating. fishersci.co.uk

Optimization of Reaction Conditions for Boc Protection

The efficiency of the Boc protection reaction can be influenced by several factors, including the stoichiometry of the reagents and the reaction temperature. To ensure complete conversion, a slight excess of Boc anhydride (typically 1.1 to 1.2 equivalents) is often employed. mdpi.com While the reaction proceeds readily at room temperature, moderate heating (e.g., to 40°C) can accelerate the conversion rate. fishersci.co.uk Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of side products.

Influence of Solvent Systems and Bases on Yield and Purity

The choice of solvent and base significantly impacts the yield and purity of the final product. A variety of solvents can be used, including aqueous mixtures with organic solvents like dioxane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). mdpi.comfishersci.co.uk A biphasic system of chloroform (B151607) and water with sodium bicarbonate as the base has also been reported. fishersci.co.uk

Commonly used bases include sodium carbonate, sodium bicarbonate, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comfishersci.co.uk For instance, a high yield of 94% has been reported when using sodium carbonate as the base in a dioxane/water mixture. nih.govmdpi.com Another procedure utilizing sodium carbonate in a THF/water system also reports a high yield of 85%. mdpi.com The selection of the base can also influence the reaction mechanism, with DMAP acting as a nucleophilic catalyst that can accelerate the reaction.

Starting MaterialReagentsSolventBaseYield (%)Reference
3-Aminophenylacetic acidDi-tert-butyl dicarbonateDioxane/WaterSodium Carbonate94 nih.govmdpi.com
3-Aminophenylacetic acidDi-tert-butyl dicarbonateTHF/WaterSodium Carbonate85 mdpi.com

Alternative Synthetic Approaches to the N-Boc-protected Arylacetic Acid Scaffold

While direct protection is the most common route, other synthetic strategies can be employed to generate N-Boc-protected arylacetic acids. One such alternative involves the electrochemical carboxylation of N-Boc protected amino compounds. researchgate.net For instance, electrochemical reductive carboxylation of N-Boc-α-aminosulfones with carbon dioxide has been shown to produce N-Boc-α-amino acids. researchgate.net Another approach involves a Curtius rearrangement of an acyl azide (B81097) derived from a carboxylic acid, which forms an isocyanate that can be trapped to yield a carbamate. organic-chemistry.org

Functional Group Transformations and Derivatizations of this compound

The presence of the carboxylic acid functionality in this compound allows for a variety of subsequent chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. chemimpex.com

Carboxylic Acid Derivatizations (e.g., Esterification, Amidation)

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important functional groups in many biologically active compounds. smolecule.com

Esterification: Esterification can be achieved by reacting this compound with an alcohol under acidic conditions or by using coupling agents. smolecule.com These esters can serve as intermediates for further synthetic manipulations. For example, allyl esters of N-Boc protected amino acids have been used in decarboxylative allylation reactions. nih.gov

Amidation: Amide bond formation is a crucial reaction in peptide synthesis and the creation of various pharmaceutical compounds. google.com this compound can be coupled with amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like 4-dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA). mdpi.com This method allows for the synthesis of a wide range of amide derivatives.

Reaction TypeReagentsProduct TypeReference
EsterificationAlcohol, Acid catalyst or Coupling agentsEster smolecule.com
AmidationAmine, EDCI, DMAP, DIPEAAmide mdpi.com

Reactions Involving the Aromatic Ring (e.g., Halogenation, Nitration)

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, with the regioselectivity being influenced by the directing effects of the N-Boc-amino and the acetic acid substituents. The N-Boc group is an activating, ortho-, para-director, while the carboxymethyl group is a deactivating, meta-director. This interplay governs the position of incoming electrophiles.

Nitration: The nitration of N-Boc-protected aminoaromatics is a well-established transformation. For instance, the nitration of N-acetyl-p-aminobenzyl cyanide, a related structure, is achieved using a mixture of nitric acid and sulfuric acid. google.com Similarly, N-ethanoyl-o-aminophenylacetic acid can be nitrated using a mixture of concentrated nitric and sulfuric acids in chloroform at low temperatures. google.com For this compound, the N-Boc group directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. The carboxymethyl group directs to the meta positions (positions 2 and 5). The combined effect suggests that substitution is most likely at the 2, 4, and 6 positions, which are activated by the potent N-Boc-amino group. Acetyl nitrate (B79036) has been shown to be an effective reagent for the mono- and dinitration of Boc-protected aminobenzenes. researchgate.net A general procedure for nitration might involve slowly adding a nitrating agent like nitric acid in sulfuric acid to a solution of the substrate at a controlled temperature, followed by quenching in ice water to precipitate the nitrated product. google.comgoogle.com

Halogenation: Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. Room temperature ionic liquids composed of tetraalkylphosphonium cations and trihalide anions have also been explored as halogenation reagents for various substrates. acs.org The directing effects of the substituents on this compound would similarly influence the position of halogenation, favoring substitution at the positions activated by the N-Boc-amino group.

Modifications of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) in this compound can be a site for chemical modification, most notably through reactions that proceed via radical intermediates.

Decarboxylative Giese Reactions: A significant modification involves the decarboxylative Giese reaction. rsc.orghw.ac.uk In this process, the carboxylic acid is converted into a radical at the adjacent methylene carbon, which can then be used to form new carbon-carbon bonds. This transformation is typically initiated by photoredox catalysis. hw.ac.uk The carboxylic acid is first deprotonated to form a carboxylate, which is then oxidized via single electron transfer (SET) by a photocatalyst to generate a carboxyl radical. hw.ac.uk This radical readily undergoes decarboxylation to produce a benzylic-type radical at the methylene bridge. rsc.orghw.ac.uk This nucleophilic carbon-centered radical can then add to an electron-deficient olefin (a Michael acceptor) in a Giese-type reaction to form a new C-C bond. rsc.org For instance, N-Boc-protected aminophenylacetic acid has been shown to participate in such reactions, yielding the corresponding adduct in good yield (79%). rsc.org This method offers a pathway to introduce a variety of functional groups at the benzylic position, effectively modifying the methylene bridge.

Stereoselective Synthesis and Chiral Resolution Strategies

Achieving stereocontrol in the synthesis of this compound and its derivatives is crucial for applications where specific stereoisomers are required, such as in the development of chiral drugs.

Enantioselective Approaches to this compound Stereoisomers

The synthesis of enantiomerically pure forms of this compound can be approached through several strategies, including chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: Kinetic resolution is a powerful technique for separating enantiomers. This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Palladium-catalyzed C-H activation using chiral ligands, such as mono-N-protected amino acids (MPAAs), has been successfully applied for the kinetic resolution of various compounds, including amino phenylacetic acids. mdpi.comnih.gov Another common method is the formation of diastereomeric salts. researchgate.net A racemic mixture of 3-aminophenylacetic acid can be reacted with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. researchgate.net These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Once separated, the desired enantiomer of 3-aminophenylacetic acid can be liberated from the salt and subsequently protected with a Boc group.

Asymmetric Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through methods like asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst. While specific examples for this compound are not detailed in the provided search results, the principles are widely applied in the synthesis of chiral amino acids. nih.govnih.gov For example, a prochiral enamine or α,β-unsaturated acid derivative could potentially be hydrogenated using a chiral rhodium or ruthenium complex to yield the desired enantiomer.

Diastereoselective Control in Reactions Involving this compound

When this compound already contains a stereocenter, or is part of a larger chiral molecule, subsequent reactions must be controlled to produce the desired diastereomer.

Diastereoselective Alkylation: Diastereoselective alkylation of derivatives of this compound can be used to introduce new substituents with a defined stereochemistry. For example, N-Boc-protected δ-lactams, which can be derived from β³-amino acids, undergo highly diastereoselective alkylation reactions. nih.gov The enolate of the lactam is formed and then reacts with an electrophile, with the existing stereocenter directing the approach of the electrophile to one face of the enolate, resulting in high facial selectivity. nih.gov

Ireland-Claisen Rearrangement: The enamido Ireland-Claisen rearrangement is another powerful tool for achieving diastereoselective C-C bond formation. bath.ac.uk This sigmatropic rearrangement can be applied to silyl (B83357) ketene (B1206846) acetals derived from N-acyl protected amino acid esters. The stereochemical outcome of the rearrangement is influenced by the electronic properties of the substituents on the aromatic ring and the geometry of the intermediate silyl ketene acetal, allowing for the synthesis of specific diastereomers of β-amino acids. bath.ac.uk

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Boc-3-aminophenylacetic acid. mdpi.comnetlify.app Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. organicchemistrydata.orggithub.iorsc.org For this compound, the spectrum would be recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). researchgate.net The expected signals would correspond to the protons of the tert-butoxycarbonyl (Boc) group, the methylene (B1212753) group of the acetic acid moiety, and the aromatic protons of the phenyl ring. The integration of these signals would be consistent with the number of protons in each group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. sphinxsai.com Key signals would include those for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, the methylene carbon, and the aromatic carbons.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Boc (9H)~1.45SingletN/A
CH₂ (2H)~3.60SingletN/A
Aromatic (4H)7.00 - 7.50Multiplet
NH (1H)~6.50Singlet (broad)N/A
COOH (1H)~11.00Singlet (broad)N/A

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Boc C(CH₃)₃~28.5
CH₂~41.0
Boc C(CH₃)₃~80.0
Aromatic CH~118-130
Aromatic C-N~138.0
Aromatic C-CH₂~135.0
Boc C=O~153.0
COOH~177.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. mdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the generation of intact molecular ions, typically observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. semanticscholar.orglibretexts.org

The high-resolution mass spectrum provides the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the compound. For this compound (C₁₃H₁₇NO₄), the expected exact mass is 251.1158 g/mol .

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and generate a characteristic fragmentation pattern. mdpi.com The fragmentation of N-Boc protected amino acids often involves the loss of the Boc group or parts of it. miamioh.eduresearchgate.net Common fragmentation pathways for this compound would include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the precursor ion. miamioh.edu The fragmentation of the carboxylic acid moiety can also be observed, with potential losses of water (18 Da) or the carboxyl group (45 Da). miamioh.eduresearchgate.net

Interactive Data Table: Predicted ESI-MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment
252.1 ([M+H]⁺)196.156[M+H - C₄H₈]⁺
252.1 ([M+H]⁺)152.1100[M+H - Boc]⁺
250.1 ([M-H]⁻)206.144[M-H - CO₂]⁻

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. researchgate.net The IR spectrum provides a molecular fingerprint that is unique to the compound. researchgate.net

The key functional groups in this compound and their expected IR absorption bands are:

N-H stretch: The amide N-H stretching vibration is expected to appear as a moderate to strong band in the region of 3300-3500 cm⁻¹.

C-H stretch: The aromatic and aliphatic C-H stretching vibrations will be observed in the range of 2850-3100 cm⁻¹.

C=O stretch: Two distinct carbonyl stretching bands are anticipated. The urethane (B1682113) carbonyl (Boc group) typically absorbs around 1715-1730 cm⁻¹, while the carboxylic acid carbonyl appears at a slightly lower frequency, around 1700-1725 cm⁻¹. jk-sci.com The latter is often broad due to hydrogen bonding.

C-O stretch: The C-O stretching vibrations of the carboxylic acid and the Boc group will produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
AmideN-H Stretch3300 - 3500Medium-Strong
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Aromatic/AliphaticC-H Stretch2850 - 3100Medium
Boc GroupC=O Stretch1715 - 1730Strong
Carboxylic AcidC=O Stretch1700 - 1725Strong
AromaticC=C Stretch1450 - 1600Medium-Weak
Carboxylic Acid/BocC-O Stretch1000 - 1300Strong

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its separation from related impurities. nih.gov Reversed-phase HPLC is the most common mode used for this purpose, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. researchgate.netjk-sci.com

The purity of this compound is typically determined to be greater than or equal to 97%. nih.gov A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis of its purity. Method development may involve optimizing the mobile phase composition, gradient elution profile, and flow rate to achieve optimal separation of the main compound from any synthesis-related impurities or degradation products. researchgate.net

Interactive Data Table: Typical HPLC Parameters for Purity Assessment of this compound

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC/MS) in Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC/MS) can be a valuable tool for monitoring the progress of the synthesis of this compound, particularly for the analysis of volatile intermediates or byproducts. researchgate.net However, the direct analysis of this compound by GC/MS is challenging due to its low volatility and the thermal lability of the Boc protecting group.

To make the compound amenable to GC analysis, derivatization is often required to convert the polar carboxylic acid and N-H groups into more volatile and thermally stable moieties. Silylation is a common derivatization technique for amino acids.

In the context of reaction monitoring, GC/MS can be used to track the consumption of starting materials and the formation of the product over time. researchgate.net This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. The mass spectrometer provides structural information on the components separated by the gas chromatograph, allowing for the identification of intermediates and potential side products.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the quantification of this compound in solution and for studying its electronic transitions. The presence of the aromatic phenyl ring in the molecule results in the absorption of UV radiation in the 200-400 nm range.

The UV-Vis spectrum of this compound would exhibit a characteristic wavelength of maximum absorbance (λmax). This λmax can be used to quantify the concentration of the compound in a solution using the Beer-Lambert law, which states that the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.

The electronic transitions observed in the UV-Vis spectrum correspond to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. For this compound, these transitions are primarily π → π* transitions associated with the aromatic ring. The position and intensity of the absorption bands can be influenced by the solvent and the substituents on the aromatic ring.

Interactive Data Table: Expected UV-Vis Spectroscopic Data for this compound in Ethanol

Parameter Expected Value
λmax ~260 - 280 nm
Molar Absorptivity (ε) Dependent on concentration and path length

Computational Chemistry and Modeling of N Boc 3 Aminophenylacetic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and predicting the reactivity of N-Boc-3-aminophenylacetic acid. These methods allow for the determination of various molecular descriptors that correlate with the molecule's behavior.

By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can obtain optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net A study on the related compound 3-aminophenylacetic acid utilized DFT calculations to investigate its stable conformers and interpret experimental FT-IR and Raman spectra. researchgate.net Such analyses provide a foundational understanding of the molecule's intrinsic properties.

Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to identify the electrophilic and nucleophilic sites within the molecule, offering predictions for intermolecular interactions. researchgate.net Natural Bond Orbital (NBO) analysis is another valuable tool used to understand intramolecular charge transfer and donor-acceptor interactions. researchgate.net

This table provides a general overview of quantum chemical parameters and their applications in the study of molecules like this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between this compound derivatives and their biological targets, such as enzymes or receptors. For instance, in the development of novel antimicrobial agents, docking studies have been employed to investigate the binding of heterocyclic scaffolds based on an indole moiety to the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC). nih.gov

These simulations can predict the binding affinity, represented by a docking score, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.net This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide insights into the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com These simulations are instrumental in assessing the flexibility of the ligand and the target, providing a more realistic representation of the biological system. nih.gov

Table 2: Representative Molecular Docking Results for Heterocyclic Compounds

Compound Target Enzyme Binding Energy (kcal/mol) Interacting Residues Reference
Imidazole Derivative Cytochrome P450 -6.47 His181, Gly41, Val45, Arg184 nih.gov
Indole Derivative UDP-N-acetylmuramate-L-alanine ligase (MurC) -11.5 - nih.gov

This table showcases examples of molecular docking results for compounds with structural similarities to derivatives of this compound, illustrating the type of data generated from such studies.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In silico SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for identifying the key molecular features responsible for the desired pharmacological effect. nih.gov

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. These descriptors can be related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). nih.gov By developing a statistically significant QSAR model, it is possible to predict the activity of novel, unsynthesized compounds and to prioritize the synthesis of the most promising candidates. nih.gov

In silico approaches are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. rsc.orgresearchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

Conformational Analysis and Prediction of Stereochemical Outcomes

The three-dimensional conformation of a molecule is critical for its biological activity, as it determines how the molecule fits into the binding site of its target. Conformational analysis of this compound and its derivatives can be performed using computational methods to identify the most stable, low-energy conformations.

These studies are particularly important when the molecule contains chiral centers, as different stereoisomers can exhibit significantly different biological activities. For example, in the synthesis of N-Boc-protected fluoroprolines, conformational analysis was essential for understanding and predicting the stereochemical outcomes of the reactions. researchgate.net By calculating the potential energy surface of the molecule, researchers can identify the preferred conformations and understand the factors that govern the stereoselectivity of a reaction. This knowledge is invaluable for the design of synthetic routes that yield the desired stereoisomer with high purity.

Future Directions and Emerging Research Avenues for N Boc 3 Aminophenylacetic Acid

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of N-Boc protected amines is a cornerstone of modern organic chemistry, and innovation in this area continues to be a priority. wikipedia.org Future research for N-Boc-3-aminophenylacetic acid is trending towards the development of more efficient, selective, and environmentally friendly synthetic and catalytic methods.

A significant area of exploration is the use of novel catalysts. While traditional methods often rely on bases like 4-(dimethylamino)pyridine (DMAP), newer approaches are investigating heterogeneous catalysts for easier separation and reusability. wikipedia.orgnih.gov For instance, organically modified silicate (ORMOSIL) materials, which combine the stability of silica with tunable organic functionalities, are emerging as highly efficient catalysts in advanced organic synthesis. researchgate.net Their high surface area and stability can facilitate improved reaction rates and selectivity. researchgate.net

Biocatalysis represents another promising frontier. The use of enzymes, or "deprotectases," to selectively remove protecting groups under mild conditions is an area of active research. rsc.org While the enzymatic removal of the Boc group is challenging due to steric hindrance, research into developing specific "Boc hydrolase" enzymes is underway. rsc.orgacsgcipr.org Conversely, enzymatic methods for the protection step could offer high selectivity and operate under green conditions.

Furthermore, catalyst-free methods are gaining traction. Research has demonstrated that the N-tert-butyloxycarbonylation of various amines can proceed efficiently in water without any catalyst, offering a chemoselective and environmentally benign alternative. nih.gov The optimization of such solvent-based, catalyst-free conditions for the synthesis of this compound could significantly streamline its production.

MethodCatalyst/ConditionsKey Advantages
Heterogeneous Catalysis Organically Modified Silicates (ORMOSIL)High surface area, stability, reusability, improved reaction rates. researchgate.net
Biocatalysis "Boc hydrolase" enzymes (for deprotection)High selectivity, mild reaction conditions, environmentally friendly. rsc.orgacsgcipr.org
Catalyst-Free Synthesis Water-mediated reactionEnvironmentally benign, chemoselective, avoids catalyst cost and removal. nih.gov
Homogeneous Catalysis IodineEfficient, proceeds under solvent-free conditions at ambient temperature. organic-chemistry.org

Expanding the Scope of Bioactive Molecule Synthesis

This compound is a valuable building block for synthesizing biologically active molecules, and its potential is far from exhausted. As a non-canonical, protected amino acid, it is particularly useful in the design and synthesis of peptidomimetics and other complex molecular architectures for drug discovery. lookchem.com

Derivatives of aminophenylacetic acid have been identified as important precursors for pharmaceuticals, including antimicrobial and anticancer agents. researchgate.netsrce.hrchemicalbook.com The strategic placement of the amino group at the meta-position in this compound offers a unique structural motif for creating novel scaffolds. Future research will likely focus on incorporating this compound into a wider array of therapeutic agents.

One major avenue is its use in the synthesis of constrained peptides and peptide mimics. The incorporation of non-natural amino acids like this compound can introduce specific conformational constraints into a peptide backbone, which can enhance biological activity, improve stability against enzymatic degradation, and increase bioavailability. nih.gov Research is ongoing to synthesize novel peptide analogs for various therapeutic targets, including plasma kallikrein selective inhibitors. srce.hr

Furthermore, the compound serves as a key intermediate for creating libraries of small molecules for drug screening. Its bifunctional nature allows for diverse chemical modifications at both the amine and carboxylic acid sites, enabling the generation of a wide range of derivatives to be tested for various biological activities.

Bioactive Molecule ClassApplication/SignificanceResearch Focus
Peptidomimetics Mimic peptide structures with improved stability and bioavailability. srce.hrnih.govDesign of enzyme inhibitors and modulators of protein-protein interactions.
Antimicrobial Agents Derivatives of aminophenylacetic acid have shown antimicrobial properties. researchgate.netchemicalbook.comSynthesis of new heterocyclic compounds containing the aminophenylacetic acid moiety.
Anticancer Agents Phenylacetic acid mustard, a derivative, is a known alkylating agent. srce.hrDevelopment of novel targeted cancer therapies.
Enzyme Inhibitors Boronic acid derivatives of amino acids are potent enzyme inhibitors. nih.govSynthesis of novel serine protease inhibitors. nih.gov

Integration into High-Throughput Synthesis and Screening Platforms

The demand for large, diverse libraries of chemical compounds for drug discovery and materials science has driven the development of high-throughput synthesis (HTS) and screening platforms. This compound, as a versatile building block, is well-suited for integration into these automated systems.

Solid-phase peptide synthesis (SPPS), a cornerstone of HTS, heavily relies on protected amino acids. nih.gov The Boc/benzyl strategy is a widely used approach in SPPS where the N-terminus is protected by a Boc group that can be readily cleaved by mild acids. nih.gov this compound can be readily incorporated into automated peptide synthesizers to create large libraries of peptides and peptidomimetics containing this non-canonical residue. nih.govpeptide2.com This allows for the rapid exploration of sequence space to identify peptides with enhanced activity or stability. researchgate.net

Future developments will focus on adapting the chemistry of this compound for even more rapid and miniaturized synthesis formats. This includes its use in multicomponent reactions (MCRs) on automated platforms, which allow for the construction of complex molecules in a single step from three or more starting materials. The development of new MCRs that utilize this compound as a key component would significantly accelerate the generation of diverse molecular scaffolds.

The integration of its synthesis and use into microfluidic systems or "lab-on-a-chip" platforms is another emerging area. These systems allow for precise control over reaction conditions, reduced reagent consumption, and rapid optimization, making them ideal for high-throughput experimentation.

Investigation of New Material Science Applications

While primarily utilized in the life sciences, the structural features of this compound suggest potential applications in material science that are beginning to be explored. The aromatic ring and the two functional groups (which can be deprotected or modified) make it a candidate for the synthesis of novel functional polymers and materials.

One potential application is in the creation of advanced polyamides. Research has demonstrated the synthesis of new polyamides from aminophenyl moieties, indicating that deprotected 3-aminophenylacetic acid could serve as a monomer. researchgate.net The resulting polymers could possess unique thermal or mechanical properties due to the specific meta-substitution pattern of the monomer.

Furthermore, Boc-protected amines can serve as precursors to diisocyanates, which are key components in the synthesis of polyurethanes. organic-chemistry.org This suggests a pathway where this compound could be converted into a functionalized diisocyanate monomer for the creation of specialty polyurethanes with tailored properties.

The compound could also be used to functionalize surfaces or nanoparticles. The carboxylic acid group can be used to anchor the molecule to a substrate, and after deprotection, the free amine can be used for further chemical modifications, such as grafting polymers or attaching sensing molecules. This could lead to the development of new sensors, catalysts, or separation materials.

Development of Sustainable and Green Chemistry Approaches

In line with the growing emphasis on sustainable manufacturing, a key future direction is the development of green chemistry approaches for the synthesis and application of this compound. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A major focus is the replacement of traditional organic solvents with more environmentally friendly alternatives. Water-mediated synthesis of N-Boc amines has been shown to be highly effective and chemoselective, eliminating the need for volatile organic compounds (VOCs). nih.gov The conventional synthesis of this compound often uses solvents like dioxane and water; transitioning to a fully aqueous or solvent-free system is a key research goal. chemicalbook.com

Improving atom economy is another critical aspect. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalyst-free reactions or the use of highly efficient, recyclable catalysts contribute significantly to this goal. nih.gov

Biocatalytic methods, as mentioned earlier, are inherently green. acsgcipr.org Using enzymes for either the protection or deprotection steps operates under mild aqueous conditions, avoiding harsh acidic reagents like trifluoroacetic acid (TFA) which are commonly used for Boc group removal. wikipedia.orgrsc.org The development of robust enzymes for these transformations would represent a significant step towards a more sustainable production process.

Green Chemistry PrincipleApplication to this compound Synthesis
Safer Solvents and Auxiliaries Utilizing water as a reaction medium instead of organic solvents like dioxane. nih.govchemicalbook.com
Catalysis Employing reusable heterogeneous catalysts or biocatalysts to replace stoichiometric reagents. researchgate.netrsc.org
Atom Economy Designing catalyst-free reactions or one-pot syntheses to minimize byproducts.
Design for Energy Efficiency Developing reactions that proceed at ambient temperature and pressure, such as iodine-catalyzed or water-mediated Boc protection. nih.govorganic-chemistry.org
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the aminophenylacetic acid backbone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.